2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-methylpiperidin-1-yl)butanamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of 2-Amino-4-(2-methylpiperidin-1-yl)butanamide can be achieved through several routes. One common method involves the reaction of 2-aminobutyronitrile with an aldehyde under specific conditions . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
2-Amino-4-(2-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-Amino-4-(2-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-4-(2-methylpiperidin-1-yl)butanamide can be compared with other similar compounds, such as:
2-amino-4-methanesulfonyl-N-[3-(2-methylpiperidin-1-yl)propyl]butanamide: This compound has a similar piperidine structure but includes a methanesulfonyl group, which may alter its chemical and biological properties.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound features a benzothiazole and benzoxazole moiety, providing different pharmacological activities.
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-4-(2-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-4-2-3-6-13(8)7-5-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
InChI Key |
YTDWOLHDQDRKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.